molecular formula C9H7NS B155284 2-Phenylthiazole CAS No. 1826-11-5

2-Phenylthiazole

Cat. No.: B155284
CAS No.: 1826-11-5
M. Wt: 161.23 g/mol
InChI Key: WYKHSBAVLOPISI-UHFFFAOYSA-N
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Description

2-Phenylthiazole is a heterocyclic aromatic organic compound that features a thiazole ring substituted with a phenyl group at the second position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds.

Mechanism of Action

Target of Action

2-Phenylthiazole has been found to have multiple targets of action. It has been identified as a potential inhibitor of Sortase A , a protein that plays a crucial role in bacterial virulence . It has also been found to exhibit antifungal activity against various fungi, including Magnaporthe oryzae and Colletotrichum camelliaet . Furthermore, it has been evaluated as a cholinesterase inhibitor, which could have implications for the treatment of Alzheimer’s disease .

Mode of Action

It is believed to inhibit sortase a, thereby affecting key processes that control biofilm formation, host cell entry, evasion and suppression of the immune response, and acquisition of essential nutrients . In the context of its antifungal activity, it is thought to interact with the fungi in a way that inhibits their growth .

Biochemical Pathways

Given its potential role as a sortase a inhibitor, it may impact the biochemical pathways associated with bacterial virulence . As a potential cholinesterase inhibitor, it could affect the cholinergic neurotransmission pathways, which are associated with learning and memory .

Result of Action

The result of this compound’s action can vary depending on its target. As a potential Sortase A inhibitor, it could reduce bacterial virulence, thereby potentially combating bacterial infections . Its antifungal activity could result in the inhibition of fungal growth . As a potential cholinesterase inhibitor, it could increase the level of acetylcholine, a neurotransmitter associated with learning and memory, thereby potentially alleviating some symptoms of Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

2-Phenylthiazole has been found to interact with various enzymes and proteins. For instance, it has been synthesized and evaluated as a cholinesterase inhibitor . Cholinesterase is an important enzyme involved in nerve function, and inhibitors of this enzyme are used in the treatment of conditions like Alzheimer’s disease . The interaction between this compound and cholinesterase is likely due to the compound’s ability to bind to the enzyme’s active site, inhibiting its function .

Cellular Effects

In terms of cellular effects, this compound has been shown to have a reduced activity against bacterial cell viability but can prevent biofilm formation at very low concentrations . This suggests that this compound may influence cell function by affecting cell signaling pathways related to biofilm formation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes. For instance, it has been found to inhibit Sortase A, an enzyme involved in bacterial virulence . This inhibition is likely due to this compound binding to the enzyme, preventing it from carrying out its function .

Temporal Effects in Laboratory Settings

This suggests that it may have long-term effects on cellular function, particularly in the context of nerve function .

Metabolic Pathways

Given its interaction with enzymes such as cholinesterase and Sortase A , it’s likely that it’s involved in pathways related to nerve function and bacterial virulence.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylthiazole can be synthesized through several methods. One common approach involves the cyclization of α-bromoacetophenone with thiourea under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: α-Bromoacetophenone and thiourea.

    Reaction Conditions: The reaction is carried out in ethanol with a base such as sodium hydroxide.

    Procedure: The mixture is heated under reflux, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

2-Phenylthiazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products:

Scientific Research Applications

2-Phenylthiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Phenylthiazole can be compared with other thiazole derivatives:

    2-Aminothiazole: Known for its antimicrobial and anticancer properties.

    2-Methylthiazole: Used in flavor and fragrance industries.

    4-Phenylthiazole: Studied for its antiviral and anticancer activities.

Uniqueness: this compound stands out due to its versatile applications in medicinal chemistry and its potential as a scaffold for developing new therapeutic agents .

Properties

IUPAC Name

2-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKHSBAVLOPISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338201
Record name 2-Phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1826-11-5
Record name 2-Phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-1,3-thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 2-bromothiazole (1.0 g, 6.1 mmol, Aldrich) in dioxane (25 mL) was treated with phenylboronic acid (0.82 g, 6.4 mmol), Pd(PtBu3)2 (0.16 g, 0.3 mmol, Strem) and Cs2CO3 (3.97 g, 12.2 mmol). The mixture was stirred at 80° C. for 12 hours. The reaction mixture was cooled to ambient temperature, concentrated under reduced pressure, and purified by column chromatography (SiO2, 1:1 hexanes/ethyl acetate) to give provide the title compound (0.69 g, 4.3 mmol, 70%). 1H NMR (CDCl3, 300 MHz) 7.33 (m, 1H), 7.41-7.48 (m, 3H), 7.87 (d, 1H, J=3.4 Hz), 7.95-8.00 (m, 2H); MS (DCl/NH3) m/z 162 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One
Yield
70%

Synthesis routes and methods II

Procedure details

2-Bromothiazole (1.2 mmol, 0.11 mL) and phenylboric acid (1.2 mmol, 0.146 g) were added to a solution of potassium carbonate (2M, 1.2 mL) and ethanol (0.6 mL) in deoxygenated toluene (12 mL). The resulting mixture was degassed for 30 minutes, then tetrakistriphenylphosphine palladium (0.036 mmol, 0.042 g) was added and the solution heated at reflux for 48 hours. The solids were removed by filtration and the solution extracted with toluene (5x), dried (MgSO4), filtered and concentrated. The residue was subjected to flash chromatography (hexane followed with 5% ethyl acetate/hexane and then 10% ethyl acetate/hexane) to afford 0.13 g (69%) of 2-phenylthiazole.
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
0.146 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
0.042 g
Type
reactant
Reaction Step Two
Yield
69%

Synthesis routes and methods III

Procedure details

To a solution of thiobenzamide (1 g, 7.3 mmol) in THF (10 ml) was added a solution of 2-bromo-1,1-diethoxy-ethane (1.4 g, 7.3 mmol) in THF (5 ml) and the reaction was heated at reflux overnight. The reaction mixture was cooled to room temperature and diluted with water (50 ml). The solution was basified with dilute sodium hydroxide and extracted with ethyl acetate: pet ether (1:4). The organic layer was then washed with water, brine and dried. Evaporation gave a residue which was purified by column chromatography over silica gel using EtOAc/pet ether as eluent to give 2-phenyl thiazole (400 mg, 34%) as solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
34%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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